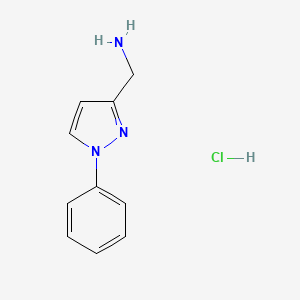

(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-phenylpyrazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10;/h1-7H,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSXHTRRDJIGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-phenyl-1H-pyrazol-3-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The specific substitution pattern of a phenyl group at the 1-position and a methanamine group at the 3-position offers a unique three-dimensional structure for interaction with biological targets. This guide provides a comprehensive overview of a reliable synthetic pathway to (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for each stage of the synthesis.

Strategic Approach to the Synthesis

The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is strategically designed in a multi-step sequence, commencing with the construction of the core pyrazole ring system, followed by functional group manipulations to introduce the desired methanamine side chain and subsequent salt formation. Direct formylation of 1-phenyl-1H-pyrazole, for instance via the Vilsmeier-Haack reaction, typically results in substitution at the C4-position. Therefore, a more regioselective approach is warranted to achieve the desired 3-substituted product.

The chosen pathway involves the initial synthesis of a 1-phenyl-1H-pyrazole-3-carboxylic acid derivative, which is then reduced to the corresponding alcohol. Subsequent oxidation of the alcohol furnishes the key intermediate, 1-phenyl-1H-pyrazole-3-carbaldehyde. This aldehyde undergoes reductive amination to yield the target primary amine, which is finally converted to its stable hydrochloride salt.

subgraph "cluster_0" { label = "Pyrazole Core Synthesis"; bgcolor = "#E8F0FE"; "Start" [label="Phenylhydrazine +\nDimethyl Acetylenedicarboxylate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Step1" [label="Methyl 1-phenyl-1H-pyrazole-3-carboxylate"]; "Start" -> "Step1" [label="Cyclocondensation"]; }

subgraph "cluster_1" { label = "Functional Group Interconversion"; bgcolor = "#E6F4EA"; "Step2" [label="(1-phenyl-1H-pyrazol-3-yl)methanol"]; "Step3" [label="1-phenyl-1H-pyrazole-3-carbaldehyde"]; "Step1" -> "Step2" [label="Reduction"]; "Step2" -> "Step3" [label="Oxidation"]; }

subgraph "cluster_2" { label = "Amine Formation & Salification"; bgcolor = "#FEF7E0"; "Step4" [label="(1-phenyl-1H-pyrazol-3-yl)methanamine"]; "Final_Product" [label="(1-phenyl-1H-pyrazol-3-yl)methanamine\nhydrochloride", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Step3" -> "Step4" [label="Reductive Amination"]; "Step4" -> "Final_Product" [label="Salt Formation"]; } }

Figure 1: Overview of the synthetic pathway to (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.Part 1: Synthesis of the Pyrazole Core

The initial and crucial step is the regioselective construction of the 1,3-disubstituted pyrazole ring. A reliable method involves the cyclocondensation reaction between phenylhydrazine and a suitable three-carbon synthon.

Step 1: Synthesis of Methyl 1-phenyl-1H-pyrazole-3-carboxylate

The reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) provides a direct route to the pyrazole core with the desired substitution pattern. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and tautomerization.

Experimental Protocol:

-

To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as toluene or a mixture of toluene and dichloromethane (1:1), add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at room temperature.[1]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a white solid.[1] Note that the initial product exists as the 5-hydroxy tautomer.

| Parameter | Value | Reference |

| Starting Materials | Phenylhydrazine, Dimethyl Acetylenedicarboxylate | [1] |

| Solvent | Toluene/Dichloromethane (1:1) | [1] |

| Reaction Temperature | Reflux | [1] |

| Purification | Recrystallization from ethanol | [1] |

Part 2: Functional Group Interconversion

With the pyrazole core in hand, the next phase involves the conversion of the ester functionality at the 3-position into a formyl group. This is achieved through a two-step reduction-oxidation sequence.

Step 2: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol

The methyl ester is reduced to the corresponding primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of methyl 1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (1-phenyl-1H-pyrazol-3-yl)methanol, which can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of 1-phenyl-1H-pyrazole-3-carbaldehyde

The primary alcohol is then oxidized to the aldehyde. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) or a Swern oxidation being common choices that minimize over-oxidation to the carboxylic acid.

Experimental Protocol (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5-2.0 eq) and celite in anhydrous dichloromethane (DCM) in a flask, add a solution of (1-phenyl-1H-pyrazol-3-yl)methanol (1.0 eq) in DCM.

-

Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-phenyl-1H-pyrazole-3-carbaldehyde.

-

Purify the product by column chromatography on silica gel.

| Intermediate | Key Transformation | Reagents & Conditions |

| Methyl 1-phenyl-1H-pyrazole-3-carboxylate | Reduction | LiAlH₄, anhydrous THF, 0 °C to rt |

| (1-phenyl-1H-pyrazol-3-yl)methanol | Oxidation | PCC, Celite, anhydrous DCM, rt |

Part 3: Amine Formation and Salification

The final stage of the synthesis involves the conversion of the aldehyde to the primary amine via reductive amination, followed by the formation of the hydrochloride salt.

Step 4: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine

Reductive amination of the aldehyde with a source of ammonia, followed by reduction of the in situ formed imine, yields the target primary amine. A common method employs ammonium acetate and a mild reducing agent like sodium cyanoborohydride.

Experimental Protocol:

-

Dissolve 1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 eq) to the solution and stir at room temperature for about 30 minutes to facilitate imine formation.[2]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[2]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

-

Quench the reaction by adding water and then basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude (1-phenyl-1H-pyrazol-3-yl)methanamine. The product can be purified by column chromatography if necessary.

"Aldehyde" [label="1-phenyl-1H-pyrazole-3-carbaldehyde"]; "Ammonia" [label="NH₃ (from NH₄OAc)"]; "Imine" [label="Intermediate Imine"]; "Amine" [label="(1-phenyl-1H-pyrazol-3-yl)methanamine"]; "Reducing_Agent" [label="NaBH₃CN"];

"Aldehyde" -> "Imine" [label="+ NH₃\n- H₂O"]; "Imine" -> "Amine" [label="Reduction"]; "Reducing_Agent" -> "Imine"; }

Figure 2: Reductive amination of 1-phenyl-1H-pyrazole-3-carbaldehyde.Step 5: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt, which is often more stable and easier to handle and purify. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified (1-phenyl-1H-pyrazol-3-yl)methanamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[3]

-

The hydrochloride salt will typically precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any excess acid or impurities.

-

Dry the product under vacuum to obtain pure (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.

Analytical Characterization

Thorough characterization of the intermediates and the final product is essential to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.

Expected Analytical Data for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride:

-

¹H NMR: The spectrum is expected to show characteristic signals for the phenyl protons, the pyrazole ring protons, and the methylene and amine protons of the methanamine group. The chemical shifts of the amine and adjacent methylene protons will be influenced by the protonation state.

-

¹³C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbons of the phenyl ring, the pyrazole ring, and the methanamine side chain.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-N stretching are expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base, (1-phenyl-1H-pyrazol-3-yl)methanamine.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. By employing a regioselective pyrazole synthesis followed by a series of well-established functional group interconversions, this valuable building block can be obtained in good purity and yield. The provided experimental protocols and analytical considerations serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and further exploration of novel pyrazole-based compounds with potential therapeutic applications.

References

-

Shaikh, I. A., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(11), 9454-9463. [Link]

- BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. BenchChem Technical Guides.

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

Sources

Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride represents a significant class of small molecules known as Type II calcimimetics. These compounds are potent, orally bioavailable allosteric modulators of the calcium-sensing receptor (CaSR), a critical regulator of systemic calcium homeostasis. This technical guide provides an in-depth exploration of the mechanism of action of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, detailing its interaction with the CaSR, the subsequent intracellular signaling cascades, and its physiological effects, primarily the suppression of parathyroid hormone (PTH) secretion. Furthermore, this guide outlines comprehensive, field-proven experimental protocols for the characterization of this and similar calcimimetic compounds, offering a robust framework for researchers in the field of drug discovery and development.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Within this diverse chemical space, derivatives of (1-phenyl-1H-pyrazol-3-yl)methanamine have emerged as potent and efficacious Type II calcimimetics.[3] These agents are designed to treat secondary hyperparathyroidism (SHPT), a common and serious complication of chronic kidney disease (CKD), by targeting the parathyroid gland's calcium-sensing receptor.[4][5]

The Calcium-Sensing Receptor (CaSR): A Master Regulator of Calcium Homeostasis

The CaSR is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidney tubules.[6] It plays a pivotal role in maintaining calcium homeostasis by sensing minute fluctuations in extracellular calcium levels.[6] Structurally, the CaSR is a homodimer, with each protomer consisting of a large extracellular "Venus flytrap" domain (VFT), a cysteine-rich domain, and a seven-transmembrane (7TM) domain.[7][8]

Activation of the CaSR by its endogenous ligand, Ca2+, triggers a conformational change that initiates intracellular signaling through two primary pathways:

-

Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

In the parathyroid gland, the net effect of CaSR activation is the inhibition of PTH synthesis and secretion.[9]

Mechanism of Action: (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride as a Positive Allosteric Modulator

(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride functions as a positive allosteric modulator (PAM) of the CaSR.[3] Unlike the endogenous agonist (Ca2+) which binds to the orthosteric site within the VFT domain, PAMs bind to a distinct allosteric site located within the 7TM domain of the receptor.[10][11] This allosteric binding potentiates the receptor's sensitivity to extracellular calcium, meaning that the receptor is activated at lower calcium concentrations than would normally be required.[4]

The binding of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride induces a conformational change in the CaSR that enhances the affinity and/or efficacy of extracellular calcium.[4] This leads to a leftward shift in the calcium-concentration response curve for PTH inhibition, resulting in a significant reduction in PTH secretion at physiological calcium levels.[12]

Recent cryo-electron microscopy (cryo-EM) structures of the CaSR have provided invaluable insights into the binding of allosteric modulators.[7][10] While the precise binding pose of a pyrazole-based modulator has not been explicitly detailed, the available structures reveal a common binding pocket for PAMs within the 7TM bundle. It is hypothesized that (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride occupies this pocket, stabilizing an active conformation of the receptor dimer.

Below is a diagram illustrating the proposed signaling pathway of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.

Caption: Signaling pathway of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride.

Experimental Protocols for Mechanistic Validation

To rigorously characterize the mechanism of action of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, a series of in vitro and in vivo experiments are essential. The following protocols provide a self-validating system to confirm its activity as a CaSR PAM.

In Vitro Characterization

4.1.1. Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of CaSR activation in a cellular context.

-

Objective: To determine the potency (EC50) of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in potentiating Ca2+-induced intracellular calcium mobilization in cells expressing the human CaSR.

-

Methodology:

-

Cell Culture: Maintain HEK293 cells stably expressing the human CaSR in appropriate growth medium.

-

Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.[13][14]

-

Compound Preparation: Prepare a serial dilution of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in a physiological buffer containing a fixed, sub-maximal concentration of extracellular Ca2+ (e.g., 0.5-1.0 mM).

-

Assay Execution: Utilize a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. Add the compound dilutions to the cell plate and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[15]

-

Table 1: Representative Quantitative Data for Pyrazole-based Calcimimetics

| Compound | EC50 (nM) at 0.5 mM [Ca2+]o | Reference |

| Pyrazole Analog 15 | 18 | [3] |

| R-568 (Reference Compound) | 130 | [3] |

4.1.2. Parathyroid Hormone (PTH) Secretion Assay

This assay provides a more physiologically relevant measure of the compound's effect on the primary target cells.

-

Objective: To quantify the inhibitory effect of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride on PTH secretion from isolated parathyroid cells.

-

Methodology:

-

Cell Isolation: Isolate primary bovine or human parathyroid cells, or use a suitable parathyroid cell line.

-

Cell Culture: Culture the cells in a low-calcium medium to establish a baseline of PTH secretion.

-

Compound Treatment: Treat the cells with increasing concentrations of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in the presence of a fixed extracellular calcium concentration.

-

Sample Collection: After a defined incubation period, collect the cell culture supernatant.

-

PTH Quantification: Measure the concentration of PTH in the supernatant using a commercially available ELISA or immunoradiometric assay.[12]

-

Data Analysis: Plot the percentage of PTH inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Caption: In vitro experimental workflow for calcimimetic characterization.

In Vivo Pharmacodynamic Evaluation

4.2.1. Acute PTH Lowering in a Rodent Model

This in vivo model assesses the compound's ability to modulate PTH levels in a living organism.

-

Objective: To evaluate the in vivo efficacy of orally administered (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in reducing plasma PTH levels in rats.

-

Methodology:

-

Animal Model: Use normal male Sprague-Dawley rats.

-

Compound Administration: Administer the compound orally via gavage at various doses.

-

Blood Sampling: Collect blood samples via tail vein or other appropriate method at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Plasma Analysis: Separate plasma and measure PTH and calcium concentrations using appropriate assay kits.

-

Data Analysis: Plot the time course of plasma PTH and calcium levels for each dose group. Determine the dose-response relationship for PTH lowering.

-

4.2.2. Model of Secondary Hyperparathyroidism

This model mimics the clinical condition for which the compound is being developed.

-

Objective: To assess the long-term efficacy of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in a rat model of secondary hyperparathyroidism.

-

Methodology:

-

Model Induction: Induce chronic kidney disease in rats via 5/6 nephrectomy or an adenine-rich diet. This will lead to the development of SHPT.

-

Compound Treatment: Administer the compound daily via oral gavage for several weeks.

-

Monitoring: Regularly monitor plasma PTH, calcium, and phosphate levels.

-

Terminal Analysis: At the end of the study, collect tissues such as the parathyroid glands and bones for histological analysis to assess for parathyroid hyperplasia and bone turnover.

-

Caption: In vivo experimental workflow for calcimimetic evaluation.

Conclusion

(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride exemplifies a successful structure-based drug design approach targeting the calcium-sensing receptor. Its mechanism as a positive allosteric modulator offers a powerful means to control the excessive parathyroid hormone secretion characteristic of secondary hyperparathyroidism. The experimental framework outlined in this guide provides a comprehensive and robust strategy for the detailed characterization of this and other novel calcimimetic agents, from initial in vitro screening to in vivo proof-of-concept. A thorough understanding of the molecular interactions and signaling pathways, validated through rigorous experimentation, is paramount for the continued development of innovative therapies for disorders of calcium homeostasis.

References

-

Chen, K., et al. (2021). Structural insights into the activation of human calcium-sensing receptor. eLife, 10, e72827. [Link]

-

Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences, 95(7), 4040-4045. [Link]

-

Wikipedia contributors. (2023, December 2). Calcium-sensing receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Wikipedia contributors. (2023, August 25). Calcimimetic. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- Faria, J. V., et al. (2018). Pyrazole and its derivatives: a review on the pharmacological activities and synthesis. Mini reviews in medicinal chemistry, 18(16), 1393-1413.

-

Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of medicinal chemistry, 52(21), 6535–6538. [Link]

- Wurch, T., et al. (2005). High-throughput assays to measure intracellular Ca2+ mobilization in cells that express recombinant S1P receptor subtypes. Methods in molecular biology (Clifton, N.J.), 304, 13-24.

-

Ling, C., et al. (2021). Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor. Science Advances, 7(23), eabg8213. [Link]

-

Fukagawa, M., et al. (2003). The calcimimetic agent KRN 1493 lowers plasma parathyroid hormone and ionized calcium concentrations in patients with chronic renal failure on haemodialysis both on the day of haemodialysis and on the day without haemodialysis. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 18(10), 2047–2053. [Link]

-

González-Lao, E., et al. (2018). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. SLAS discovery : advancing life sciences R & D, 23(1), 50–59. [Link]

-

International Union of Basic and Clinical Pharmacology. (2021). CVIII. Calcium-Sensing Receptor Nomenclature, Pharmacology, and Function. Pharmacological reviews, 73(3), 643–702. [Link]

-

Goodman, W. G. (2001). In vivo studies of parathyroid gland function in secondary hyperparathyroidism. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 16 Suppl 6, 45–48. [Link]

-

Poon, S. F., et al. (2009). Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. [Link]

-

Stein, R. M., et al. (2023). Structure-based discovery of positive allosteric modulators for the calcium sensing receptor. Nature communications, 14(1), 8438. [Link]

-

Liu, T., et al. (2025). Calcium-sensing receptor: a potential target for liver health and diseases. Journal of translational medicine, 23(1), 10. [Link]

-

Cozzolino, M., et al. (2008). Calcium-mediated parathyroid hormone release changes in patients treated with the calcimimetic agent cinacalcet. Nephrology Dialysis Transplantation, 23(8), 2584-2590. [Link]

-

GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved January 26, 2026, from [Link]

-

Moe, S. M., et al. (2009). Clinical outcomes in secondary hyperparathyroidism and the potential role of calcimimetics. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 24 Suppl 4, iv18–iv24. [Link]

-

Chen, K., et al. (2021). Structural insights into the activation of human calcium-sensing receptor. eLife, 10, e72827. [Link]

-

Rodriguez, M., et al. (2001). Dynamics of calcium-regulated PTH secretion in secondary hyperparathyroidism: comparison between «in vivo» vs. «in vitro» responses. Nefrologia : publicacion oficial de la Sociedad Espanola Nefrologia, 21(3), 263–270. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved January 26, 2026, from [Link]

-

MedlinePlus. (n.d.). CASR gene. Retrieved January 26, 2026, from [Link]

-

Zhang, D., et al. (2020). Illuminating the allosteric modulation of the calcium-sensing receptor. Proceedings of the National Academy of Sciences of the United States of America, 117(35), 21699–21708. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic Modeling of Cinacalcet in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Outcomes in Secondary Hyperparathyroidism and the Potential Role of Calcimimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The calcimimetic agent KRN 1493 lowers plasma parathyroid hormone and ionized calcium concentrations in patients with chronic renal failure on haemodialysis both on the day of haemodialysis and on the day without haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

Foreword

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar upon which successful development rests. Among these properties, solubility stands out as a critical determinant of a drug candidate's fate, profoundly influencing its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. Low aqueous solubility is a major hurdle that can terminate the development of otherwise promising molecules.[1]

This guide provides a comprehensive technical overview of the methodologies and theoretical principles involved in characterizing the solubility profile of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, a representative amine hydrochloride salt from the pyrazole class of compounds. While specific experimental data for this exact molecule is not publicly available, this document leverages established principles and protocols applicable to this class of compounds to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations. The focus here is not just on the 'how' but the 'why'—elucidating the causality behind experimental choices to ensure the generation of reliable, reproducible, and meaningful data.

Compound Overview: (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

To effectively study a compound, one must first understand its fundamental characteristics. (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is a heterocyclic amine salt. The core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position and a methanamine group at the C3 position. The presence of the basic amine group allows for the formation of a hydrochloride salt, a common strategy employed in pharmaceutical chemistry to enhance the aqueous solubility and stability of parent compounds.

Table 1: Physicochemical Properties (Estimated)

| Property | Value / Structure | Source / Rationale |

| Chemical Structure |  | Based on IUPAC name. |

| Molecular Formula | C₁₀H₁₂ClN₃ | Derived from structure. |

| Molecular Weight | 209.68 g/mol | Calculated from formula. Similar analogs have weights in this range.[2][3] |

| Compound Type | Weak Base (as free form), Hydrochloride Salt | The primary amine group is basic and forms a salt with HCl. |

| pKa (Estimated) | 8.5 - 9.5 | Typical range for a primary alkylamine, influencing pH-dependent solubility. |

The Duality of Solubility: Thermodynamic vs. Kinetic

A critical error in early-stage development is the failure to distinguish between thermodynamic and kinetic solubility.[4] This distinction is not merely academic; it has profound implications for data interpretation and decision-making.

-

Kinetic Solubility : This is typically measured in high-throughput screening (HTS) formats where a compound, predissolved in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[5][6] The resulting measurement reflects the concentration at which the compound precipitates out of a supersaturated solution. Kinetic solubility is often higher than thermodynamic solubility because it may represent the solubility of an amorphous, metastable state.[7] While useful for rapid screening, it can be misleading for predicting long-term stability and in vivo behavior.

-

Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, while in equilibrium with an excess of the solid material.[4] This value is crucial for lead optimization, formulation development, and regulatory submissions as it represents the most stable state of the system.[5][7] The gold-standard method for its determination is the Shake-Flask method.[8]

From a senior scientist's perspective, relying solely on kinetic data is a significant risk. A compound may appear promisingly soluble in an HTS assay, only to fail later due to precipitation in formulation or poor absorption from the GI tract, where equilibrium conditions are more relevant. Therefore, transitioning to thermodynamic solubility assessment for lead candidates is a non-negotiable step.

The Critical Influence of pH on Amine Hydrochloride Salts

For an ionizable compound like (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, solubility is not a single value but a profile that is highly dependent on pH.[1][9] The underlying principle is the equilibrium between the protonated (ionized) form and the neutral (free base) form.

The salt exists in solution as a protonated amine cation (BH⁺) and a chloride anion (Cl⁻). The solubility is governed by the following equilibria:

-

Dissolution of the Salt : BH⁺Cl⁻(s) ⇌ BH⁺(aq) + Cl⁻(aq)

-

Acid-Base Equilibrium : BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The overall solubility is the sum of the ionized species [BH⁺] and the neutral species [B].

-

At Low pH (Acidic) : The equilibrium shifts towards the protonated form (BH⁺), which is highly water-soluble. However, at very low pH, the high concentration of chloride ions from the buffer (e.g., HCl) can suppress the dissolution of the salt due to the common ion effect .[10][11] This can lead to a decrease in solubility.

-

At High pH (Basic) : As the pH increases beyond the compound's pKa, the equilibrium shifts towards the neutral free base (B). The free base is typically much less soluble than the protonated salt, causing it to precipitate from the solution and dramatically reduce the overall solubility.[9]

This relationship dictates that the compound will exhibit its maximum solubility in the acidic to neutral pH range and will be poorly soluble in alkaline conditions. This is a critical consideration for oral drug development, as the compound must remain in solution through the varying pH environments of the gastrointestinal tract to be absorbed.[6]

Caption: Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

Organizing solubility data into a clear format is essential for interpretation and comparison.

Table 2: Hypothetical pH-Solubility Profile for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride at 37 °C

| Buffer pH | Mean Solubility (µg/mL) | Std. Deviation | Mean Solubility (µM) | Predominant Species | Remarks |

| 1.2 | 1850 | 95 | 8823 | BH⁺ | High solubility, potentially limited by common ion effect. |

| 4.5 | 2500 | 120 | 11923 | BH⁺ | Near maximal solubility, well below the pKa. |

| 6.8 | 1500 | 80 | 7154 | BH⁺ / B | Solubility decreases as pH approaches the pKa. |

| 7.4 | 450 | 35 | 2146 | B / BH⁺ | Significant drop in solubility in the physiological pH range. |

| 8.5 | 50 | 8 | 238 | B | Approaching the pKa; free base precipitation is significant. |

| 10.0 | < 5 | 1 | < 24 | B | Essentially insoluble as the compound is fully converted to the free base. |

Interpretation Insights:

-

The hypothetical data illustrates a classic pH-dependent profile for a basic compound.

-

The high solubility at pH 1.2 and 4.5 suggests the compound would likely dissolve in the stomach and upper small intestine.

-

The sharp drop in solubility above pH 6.8 is a potential liability. It indicates a risk of precipitation in the lower small intestine, which could lead to incomplete absorption and high inter-subject variability. This data would prompt formulation scientists to consider enabling technologies, such as amorphous solid dispersions or co-solvents, to maintain solubility throughout the GI tract.

Conclusion

Characterizing the solubility profile of a novel drug candidate like (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is a cornerstone of preclinical development. This guide has outlined the critical theoretical considerations and provided a robust, field-proven protocol for determining thermodynamic solubility. By understanding the distinction between kinetic and thermodynamic values, appreciating the profound impact of pH on ionizable compounds, and executing the Shake-Flask method with precision, researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a vital tool for informed decision-making, guiding medicinal chemistry efforts, derisking candidates early, and paving the way for successful formulation and clinical development.

References

-

PubChem. 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Kumari, S., & Singh, S. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. [Link]

-

The Organic Chemistry Tutor. (2025). pH and Solubility. YouTube. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. CAS 904696-62-4 | {4-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride - Synblock [synblock.com]

- 3. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride

Introduction: Unveiling the Potential of a Novel Calcimimetic

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] The compound (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride belongs to a class of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines that have been identified as potent and efficacious type II calcimimetics. These molecules act as positive allosteric modulators of the human calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[6]

The CaSR, primarily expressed in the parathyroid glands and kidneys, detects minute fluctuations in extracellular calcium levels.[7][8] Activation of the CaSR, which is coupled to the Gαq subunit, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][9] This cascade culminates in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).[9] By allosterically enhancing the sensitivity of the CaSR to its endogenous ligand, Ca2+, calcimimetics like (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride can effectively suppress the synthesis and secretion of parathyroid hormone (PTH). This mechanism of action makes them valuable therapeutic candidates for treating conditions like secondary hyperparathyroidism.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro activity of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. We present two robust, cell-based functional assays: a primary screen using a fluorescent calcium mobilization assay and a confirmatory secondary assay measuring inositol monophosphate (IP1) accumulation. These protocols are designed to be self-validating, providing a clear and reliable framework for determining the potency and efficacy of this compound.

Safety and Handling Precautions

Personal Protective Equipment (PPE):

-

Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[7]

Handling:

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Avoid generating dust.[7]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

-

Store locked up or in an area accessible only to qualified personnel.[7]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

I. Primary Functional Assay: Intracellular Calcium Mobilization

This assay provides a direct functional readout of CaSR activation by measuring the transient increase in intracellular calcium concentration ([Ca2+]i) upon compound stimulation. We will utilize a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[12][13] The assay is performed in a high-throughput format using a microplate reader equipped with a fluidics injector, such as a FlexStation.[14][15]

Causality and Experimental Design Rationale

The choice of HEK293 cells stably expressing the human CaSR (HEK-CaSR) is critical.[9][16] HEK293 cells have low endogenous CaSR expression and are robust for cell culture and transfection, making them an ideal host for heterologous expression of the receptor.[17] Stable expression ensures consistent receptor density across experiments, leading to more reproducible data. The use of a "no-wash" calcium assay kit is recommended to minimize cell perturbation and improve data quality by reducing well-to-well variability.[18]

The experiment is designed to generate a dose-response curve, from which the half-maximal effective concentration (EC50) can be determined. This value represents the concentration of the compound required to elicit 50% of its maximal response and is a key measure of the compound's potency.

Materials and Reagents

| Reagent | Recommended Supplier | Notes |

| HEK293 cells stably expressing human CaSR | Commercial/In-house | Ensure consistent passage number and health. |

| (1-phenyl-1H-pyrazol-3-yl)methanamine HCl | N/A | Test Compound. |

| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher | Cell culture medium. |

| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | |

| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | |

| Geneticin® Selective Antibiotic (G418) | Thermo Fisher | For maintaining stable cell line selection. |

| TrypLE™ Express Enzyme | Thermo Fisher | For cell detachment. |

| No-Wash Calcium Assay Kit (e.g., Fluo-4 NW) | Abcam, Molecular Devices | Contains fluorescent dye and probenecid to prevent dye extrusion.[19] |

| Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ | Thermo Fisher | |

| 20 mM HEPES | Sigma-Aldrich | Buffer for assay. |

| Black-walled, clear-bottom 96- or 384-well plates | Corning | For fluorescence assays to minimize crosstalk. |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | For preparing compound stock solutions. |

Experimental Workflow Diagram

Caption: Workflow for the intracellular calcium mobilization assay.

Step-by-Step Protocol

Part 1: Cell Culture and Plating (Day 1)

-

Maintain Cells: Culture HEK-CaSR cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 (e.g., 300 µg/mL). Maintain cultures in a 37°C, 5% CO2 incubator.

-

Cell Seeding: On the day before the assay, harvest cells using TrypLE™ Express. Resuspend cells in culture medium and perform a cell count.

-

Plate Cells: Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of medium.[19] For a 384-well plate, seed 10,000–20,000 cells per well in 25 µL.[19]

-

Incubate: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[18]

Part 2: Compound and Reagent Preparation (Day 2)

-

Prepare Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES, pH 7.4.

-

Prepare Compound Stock: Prepare a 10 mM stock solution of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in 100% DMSO.

-

Serial Dilutions: Perform a serial dilution of the compound stock solution in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution series starting from 100 µM). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.

-

Prepare Dye-Loading Solution: Prepare the Fluo-4 dye-loading solution according to the manufacturer's protocol.[19] This typically involves reconstituting the lyophilized dye in DMSO and then diluting it in the provided assay buffer containing probenecid.

Part 3: Assay Execution (Day 2)

-

Dye Loading: Remove the culture medium from the cell plate. Add 100 µL (for 96-well) or 25 µL (for 384-well) of the prepared dye-loading solution to each well.[19]

-

Incubation: Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[2][19]

-

Instrument Setup: Set up the microplate reader (e.g., FlexStation 3) for a kinetic fluorescence read. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[19] Program the instrument to add the compound from the dilution plate and read the fluorescence signal simultaneously. A typical protocol involves reading a baseline for 10-20 seconds, followed by compound addition and continuous reading for an additional 90-180 seconds.

-

Run Assay: Place the cell plate and the compound plate into the instrument and initiate the run. The instrument will automatically inject the test compound and record the resulting change in fluorescence.

II. Confirmatory Secondary Assay: IP1 Accumulation (HTRF)

To confirm that the observed calcium signal is a direct result of Gq pathway activation, a secondary assay measuring the accumulation of inositol monophosphate (IP1) is highly recommended. IP1 is a downstream metabolite of IP3, and its accumulation is a robust measure of Gq-coupled receptor activation.[20] The IP-One HTRF® assay is a competitive immunoassay that is well-suited for this purpose.[5][10]

Causality and Experimental Design Rationale

IP3 is rapidly metabolized, making it difficult to measure directly. Its downstream product, IP1, accumulates in the cell, especially in the presence of lithium chloride (LiCl), which blocks the final step of inositol phosphate metabolism.[20] This makes IP1 a more stable and reliable analyte for quantifying Gq pathway activation over a longer stimulation period (e.g., 30-60 minutes). The HTRF (Homogeneous Time-Resolved Fluorescence) format provides high sensitivity and is less prone to interference from colored or fluorescent compounds compared to standard fluorescence assays.[20]

Experimental Workflow Diagram

Caption: Workflow for the HTRF-based IP1 accumulation assay.

Step-by-Step Protocol

-

Cell Plating (Day 1): Follow the same procedure as for the calcium assay, but seed cells into a suitable white, solid-bottom 384-well plate.

-

Compound Stimulation (Day 2):

-

Cell Lysis and Detection:

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis and Interpretation

-

Calcium Mobilization Data:

-

For each well, calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, XLfit).[22]

-

From the curve, determine the EC50 (potency) and the maximum response (Emax, efficacy).[4]

-

-

IP1 HTRF Data:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.[5] Convert the HTRF ratio to IP1 concentration using a standard curve run in parallel.[23]

-

Plot the IP1 concentration against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the EC50 and Emax.

-

Expected Results and Data Validation

A successful experiment will yield a clear sigmoidal dose-response curve for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. The EC50 value should be reproducible across multiple experiments. The maximum response should be comparable to that of a known CaSR agonist, if used as a positive control. The data from the IP1 assay should correlate well with the calcium mobilization data, confirming that the observed activity is mediated through the Gq signaling pathway. No significant response should be observed in the parental HEK293 cell line that does not express the CaSR, confirming the compound's specificity for the receptor.

| Parameter | Description | Typical Value Range (Hypothetical) |

| EC50 (Ca2+ Assay) | Concentration for 50% maximal calcium response. Measures potency. | 10 nM - 1 µM |

| Emax (Ca2+ Assay) | Maximum response relative to a standard agonist. Measures efficacy. | 80 - 110% |

| EC50 (IP1 Assay) | Concentration for 50% maximal IP1 accumulation. Confirms Gq coupling. | 10 nM - 1 µM |

| Hill Slope | Steepness of the dose-response curve. | ~1.0 |

References

-

Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. (2022). YouTube. Available at: [Link]

-

Calcium assays: at the centre of biology. (2020). BMG LABTECH. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Available at: [Link]

-

Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-8. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]

-

Discovery of CaSR Peptide Agonists via Multistage Screening: In Silico Design, In Vitro Validation, and In Vivo Efficacy. (2025). ACS Publications. Available at: [Link]

-

Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose. (n.d.). NIH. Available at: [Link]

-

Signaling of the human calcium-sensing receptor expressed in HEK293-cells is modulated by protein kinases A and C. (n.d.). PubMed. Available at: [Link]

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PMC. Available at: [Link]

-

Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Calcimimetics and Vascular Calcification. (n.d.). MDPI. Available at: [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available at: [Link]

-

IP-3/IP-1 Assays. (2012). NCBI Bookshelf. Available at: [Link]

-

Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. (2020). STAR Protocols. Available at: [Link]

-

Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). NIH. Available at: [Link]

-

Measuring Intracellular Calcium with Fluo-4 Part 1. (2015). YouTube. Available at: [Link]

-

Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas. (2021). JCI Insight. Available at: [Link]

-

Structural mechanism of ligand activation in human calcium-sensing receptor. (2016). Semantic Scholar. Available at: [Link]

-

Silicon-rhodamine functionalized evocalcet probes (EvoSiR) potently and selectively label calcium sensing receptors (CaSR) in vitro, in vivo and ex vivo. (2024). bioRxiv. Available at: [Link]

-

Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. (n.d.). MDPI. Available at: [Link]

-

The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation. (2023). Frontiers. Available at: [Link]

-

HTRF IP-One assay performed on the PHERAstar FS microplate reader. (n.d.). BMG Labtech. Available at: [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PMC - NIH. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Measuring Calcium-Sensing Receptor Agonist-Driven Insertional Signaling (ADIS) and Trafficking by TIRF Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Signaling of the human calcium-sensing receptor expressed in HEK293-cells is modulated by protein kinases A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. biorxiv.org [biorxiv.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content.abcam.com [content.abcam.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]

- 23. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols for the Solubilization of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in Cell Culture Applications

Introduction: Navigating the Solubilization of a Novel Pyrazole Compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is a novel compound with potential applications in drug discovery and development. A critical and often underestimated step in evaluating the in vitro activity of such compounds is the preparation of a homogenous, sterile solution that is compatible with cell culture systems. Improper solubilization can lead to compound precipitation, inaccurate concentration determination, and ultimately, misleading biological data.

Chemical Properties and Safety Considerations

While a specific Safety Data Sheet (SDS) for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride is not publicly available, data from structurally similar pyrazole-based amines can inform handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN₃ | Calculated |

| Molecular Weight | 209.7 g/mol | Calculated |

| Appearance | Assumed to be a solid | General knowledge of hydrochloride salts |

Hazard Profile of Structurally Related Compounds:

-

(1-methylpyrazol-3-yl)methanamine: Corrosive and an irritant.[2]

-

1-phenyl-1H-pyrazol-3-amine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Safety Precautions:

Based on the potential hazards of similar compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

-

Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol Part 1: Preparation of a High-Concentration Stock Solution

The hydrochloride salt of an organic amine may have limited aqueous solubility. Therefore, the use of an organic solvent is often necessary to achieve a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[4]

Materials:

-

(1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath sonicator

Workflow for Stock Solution Preparation:

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Protocol:

-

Calculate the required amount of compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 209.7 g/mol * Volume (L) Example: For 1 mL (0.001 L) of a 10 mM stock, you would need 2.097 mg of the compound.

-

Weigh the compound: In a chemical fume hood, carefully weigh the desired amount of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride and place it in a sterile, amber microcentrifuge tube or glass vial. The use of amber tubes is recommended to protect light-sensitive compounds.

-

Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.

-

Dissolve the compound:

-

Vortex the tube for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.

-

Gentle warming in a 37°C water bath can also be used to aid dissolution, but be cautious as heat can degrade some compounds.[5] Visually inspect the solution to ensure there are no visible particles.

-

-

Sterile Filtration (Optional but Recommended): For critical applications, sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane filter). This ensures the removal of any potential microbial contaminants.[6][7]

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption by the DMSO. Store the aliquots at -20°C or -80°C for long-term stability. A common guideline for compounds in DMSO is storage at -80°C for up to 6 months and -20°C for up to 1 month.

Protocol Part 2: Determining the Optimal Working Concentration

Before using the compound in your experiments, it is crucial to determine the appropriate working concentration range. This involves two key steps: assessing the solubility of the compound in your cell culture medium and evaluating the cytotoxicity of both the compound and the solvent vehicle (DMSO).

Workflow for Determining Working Concentration:

Caption: Workflow for establishing the optimal working concentration.

Preliminary Solubility Assessment in Cell Culture Medium

This step will help you identify the highest concentration of the compound that remains in solution when diluted into your complete cell culture medium.

Materials:

-

10 mM stock solution of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in DMSO

-

Complete cell culture medium (including serum, if applicable)

-

Sterile microcentrifuge tubes

-

Microscope

Procedure:

-

Prepare a series of dilutions of your 10 mM stock solution in complete cell culture medium in sterile microcentrifuge tubes. A suggested starting range is 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM.

-

To minimize "solvent shock" and precipitation, add the small volume of the DMSO stock solution to a larger volume of pre-warmed (37°C) cell culture medium and immediately vortex gently.

-

Incubate the tubes at 37°C in a cell culture incubator for at least 30 minutes.

-

Visually inspect each tube for any signs of precipitation (cloudiness or visible particles).

-

Place a small drop of each solution on a microscope slide and examine under a microscope for any crystalline structures.

-

The highest concentration that remains clear is your preliminary maximum working concentration.

Cell Viability Assay to Determine Non-Toxic Range

It is essential to determine the concentration range at which (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride and the DMSO vehicle do not exert cytotoxic effects on your specific cell line. A common method for this is the MTT assay.

Materials:

-

Your cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

10 mM stock solution of the compound in DMSO

-

Sterile DMSO (for vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution for formazan crystals (e.g., acidified isopropanol or DMSO)

-

Plate reader

Procedure:

-

Seed cells: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare dilutions: Prepare a serial dilution of your compound in complete cell culture medium to achieve final concentrations for treatment (e.g., from the highest soluble concentration determined in the previous step down to a low nanomolar range). Also, prepare a corresponding serial dilution of DMSO to serve as a vehicle control. The final concentration of DMSO in all wells (including the highest compound concentration) should be kept constant and ideally below 0.5%. Most cell lines can tolerate up to 0.5% DMSO, but sensitive, especially primary cells, may require concentrations below 0.1%.

-

Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the DMSO vehicle control. Also include a "cells only" control with fresh medium.

-

Incubate: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Perform MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Analyze data: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Plot the cell viability versus the compound concentration to determine the concentration range that does not significantly reduce cell viability.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound precipitates in DMSO stock | The concentration is too high for DMSO solubility. | Prepare a lower concentration stock solution. |

| Compound precipitates upon dilution in media | "Solvent shock" or exceeding aqueous solubility. | Add the DMSO stock to pre-warmed media and mix immediately. Prepare an intermediate dilution in a co-solvent if necessary. Test lower final concentrations. |

| Variability in experimental results | Incomplete dissolution of the compound. Repeated freeze-thaw cycles of the stock solution. | Ensure the stock solution is completely dissolved before use. Always use fresh aliquots for each experiment. |

| Unexpected cytotoxicity | DMSO concentration is too high for the cell line. | Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your specific cells. |

Conclusion

The successful use of (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride in cell-based assays is critically dependent on its proper dissolution and the determination of a non-toxic working concentration. By following the systematic approach outlined in these application notes, researchers can prepare reliable and reproducible solutions, ensuring the integrity and accuracy of their experimental data. The emphasis on empirical determination of solubility and cytotoxicity empowers the researcher to optimize the experimental conditions for their specific cell line and assay.

References

-

PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. [Link]

-

PubChem. 1-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

-

Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

-

Asiri, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols, 8(4), 89. [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Link]

-

GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. [Link]

-

ResearchGate. (2016, July 2). Novel Pyrazole Derivatives: Part I. [Link]

-

Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

-

LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

-

ResearchGate. (2012, November). Sterile Filtration: Principles, Best Practices and New Developments. [Link]

-

Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

-

Baluja, S., & Karia, F. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. INTERNATIONAL JOURNAL OF ADVANCED RESEARCH AND REVIEW (IJARR), 1(4), 47-55. [Link]

-

Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3379. [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

-

Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

-

Le, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3850. [Link]

-

Sartorius. Sartorius Sterile Filtration Solutions. [Link]

-

The Bumbling Biochemist. (2022, August 25). Filtering biochemical solutions - practical advice [Video]. YouTube. [Link]

-

Aliyazicioglu, R., et al. (2020). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi, 23(4), 950-956. [Link]

-

ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? [Link]

-

Reddit. (2023, June 22). Hydrochloride salt of amine. [Link]

-

Rohe, A. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 922, 265-276. [Link]

-

Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

-

van der Watt, E., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(12), 14805–14816. [Link]

-

ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

Sources

- 1. 89-25-8|3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one|BLD Pharm [bldpharm.com]

- 2. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1341832-80-1 | 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine - Moldb [moldb.com]

- 6. (3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - Amerigo Scientific [amerigoscientific.com]

Application Notes & Protocols: Experimental Design for (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride Studies

Abstract: This document provides a comprehensive experimental framework for the initial characterization of the novel chemical entity (NCE), (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride. The guide is intended for researchers, scientists, and drug development professionals, offering a phased, logic-driven approach to evaluating its potential as a therapeutic agent. The protocols herein are designed to establish a foundational understanding of the compound's physicochemical properties, in vitro biological activity, and preliminary in vivo safety and pharmacokinetic profile. Each phase is built upon principles of scientific integrity, featuring self-validating protocols with embedded controls and justifications for experimental choices, supported by authoritative references.

Introduction: The Scientific Rationale

The subject of this guide, (1-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride, belongs to the phenylpyrazole class of compounds. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects.[1][2][3][4] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make its derivatives attractive candidates for drug discovery.[5] Specifically, substituted (1-phenyl-1H-pyrazol-3-yl)methanamines have been investigated as potent calcimimetics, demonstrating efficacy in in vivo models.[6]

Given this precedent, a systematic evaluation of this NCE is warranted. The objective of this experimental plan is to de-risk its progression by characterizing fundamental drug-like properties early in development.[7][8] This process involves a multi-stage approach, moving from basic molecular properties to complex biological systems. This structured evaluation is crucial for making informed go/no-go decisions and mitigating the high attrition rates associated with poor pharmacokinetic or toxicological profiles in later stages.[8]

The following sections detail a phased workflow, beginning with essential physicochemical characterization, followed by in vitro screening to probe biological function, and culminating in preliminary in vivo studies to assess its behavior in a whole organism.

Phase 1: Foundational Physicochemical Characterization

Before any biological assessment, a thorough understanding of the compound's fundamental chemical and physical properties is mandatory.[9][10] These properties govern everything from formulation and oral bioavailability to how the compound interacts with its biological target.[10][11]

Purity and Identity Confirmation

Protocol:

-

High-Performance Liquid Chromatography (HPLC):

-